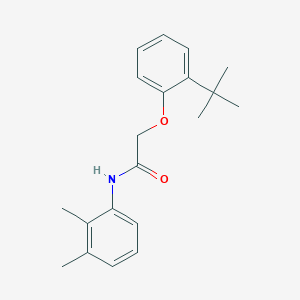

2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. It is characterized by a specific molecular structure which influences its physical and chemical properties, and its potential applications in various fields.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of specific phenols and acetamide derivatives under controlled conditions. For instance, He Xiang-qi (2007) describes the synthesis of a similar compound, N-methyl-2-(4-phenoxyphenoxy)acetamide, through the reaction of N-methylchloroacetamide and 4-phenoxyphenol using N,N-dimethylformamide as a solvent in the presence of anhydrous potassium carbonate (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of acetamide derivatives has been a subject of study, often using techniques like X-ray crystallography, NMR spectroscopy, and DFT calculations. For example, G. Sharma et al. (2018) detailed the molecular structure of a similar compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, revealing its crystalline structure and intermolecular hydrogen bonds (Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions and properties of acetamide compounds are often complex, involving various interactions and transformations. For instance, the study of hydrogen bond studies in substituted acetamides by T. Romero and Angela Margarita (2008) provides insights into the electronic behavior of intramolecular hydrogen bonds in these compounds (Romero & Margarita, 2008).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting points, boiling points, solubility, and stability, are influenced by their molecular structure. Studies like those by Deepali B Magadum and G. Yadav (2018) on chemoselective acetylation provide insights into the physical properties and process optimization of related compounds (Magadum & Yadav, 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, chemical stability, and interactions with other substances, are key aspects of acetamide derivatives. Studies like those by Sergey Girel et al. (2022) on bioactive nitrosylated and nitrated acetamides provide valuable insights into the chemical behavior and potential applications of these compounds (Girel et al., 2022).

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Research in chemical synthesis often focuses on developing novel compounds with unique properties or improving the efficiency of existing reactions. For example, the study by Magadum and Yadav (2018) discusses the chemoselective acetylation of 2-aminophenol, an intermediate in the synthesis of antimalarial drugs, highlighting the importance of selecting appropriate acyl donors for specific reactions (Magadum & Yadav, 2018). This research underscores the relevance of acetamide derivatives in pharmaceutical synthesis and the optimization of chemical processes.

Biological Activity

The exploration of biological activities of chemical compounds is a significant area of research. Rani et al. (2014) developed a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives and evaluated their anticancer, anti-inflammatory, and analgesic activities. Their findings indicate that specific halogenated derivatives exhibit promising biological activities, suggesting a potential for therapeutic applications (Rani, Pal, Hegde, & Hashim, 2014).

Material Science and Optoelectronics

In the field of material science and optoelectronics, the synthesis of novel compounds can lead to materials with unique properties. Zhai et al. (2018) synthesized a malononitrile-modified acene derivative exhibiting strong third-order nonlinear optical behaviors, demonstrating the potential of such compounds in advanced optoelectronic applications (Zhai, Wu, Jin, Song, Xiao, & Song, 2018).

Environmental Applications

The study of chemical compounds also extends to environmental applications, such as the detection and degradation of pollutants. Schlueter et al. (2013) investigated the biotransformation of p-tert-amylphenol, a disinfectant, by various microorganisms, highlighting the potential for bioremediation strategies to mitigate environmental pollution (Schlueter, Röder, Czekalski, Gliesche, Mikolasch, & Schauer, 2013).

Propriétés

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-14-9-8-11-17(15(14)2)21-19(22)13-23-18-12-7-6-10-16(18)20(3,4)5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNJGQOIAYCSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)COC2=CC=CC=C2C(C)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-tert-butylphenoxy)-N-(2,3-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![N-[(2,5-dioxo-1-pyrrolidinyl)methyl]-N-phenyl-2-furamide](/img/structure/B5543235.png)